molecular formula C8H6ClNO B1630528 6-Chlorooxindole CAS No. 56341-37-8

6-Chlorooxindole

Cat. No. B1630528
CAS RN: 56341-37-8
M. Wt: 167.59 g/mol
InChI Key: CENVPIZOTHULGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorooxindole, also known as 6-Chloro-2-indolinone, is a chemical compound with the molecular formula C8H6ClNO . It appears as a light yellow to brown powder or crystal .


Synthesis Analysis

The synthesis of 6-Chlorooxindole involves a series of steps starting with 4-chloro-2-nitrotoluene and diethyloxalate . The process includes the formation of 3-(2-nitro-4-chlorophenyl)pyruvic acid, followed by the creation of 4-chloro-2-nitro-phenylacetic acid, and finally, reductive cyclization to obtain 6-chloro-oxindole .


Molecular Structure Analysis

The molecular structure of 6-Chlorooxindole consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Its molecular weight is 167.59 .


Physical And Chemical Properties Analysis

6-Chlorooxindole is a solid at 20 degrees Celsius . It has a melting point ranging from 195.0 to 199.0 degrees Celsius . It is soluble in Dimethylformamide .

Scientific Research Applications

UV Spectrophotometry in Pharmaceutical Analysis

A study by Xiu-lan (2009) demonstrated the use of UV spectrophotometry for determining the content of 6-Chlorooxindole, highlighting its significance as an intermediate in the pharmaceutical Ziprasidone. The research showed that this method is simple, sensitive, accurate, and reproducible, making 6-Chlorooxindole an important compound in analytical chemistry and pharmaceutical quality control (Z. Xiu-lan, 2009).

Novel Scaffolds in Kinase Research

Cheung, Harris, and Lackey (2001) reported on the synthesis of derivatives related to 6-Chlorooxindole, which were used as novel scaffolds in kinase research. This indicates the compound's potential in aiding the development of new pharmaceuticals and therapeutic agents (M. Cheung, P. A. Harris, & K. Lackey, 2001).

Neurotoxicity Studies

Research on neurotoxins like 6-Hydroxydopamine has been pivotal in understanding neurodegenerative diseases. Although not directly 6-Chlorooxindole, these studies provide a context for the importance of related compounds in neuroscientific research. Hanrott et al. (2006) explored how 6-Hydroxydopamine neurotoxicity is initiated, a study relevant to understanding Parkinson's disease and other neurodegenerative conditions (Katharine Hanrott et al., 2006).

Synthesis of Enantiomerically Enriched 3-Chlorooxindoles

A study by Noole et al. (2012) developed a methodology for synthesizing enantiomerically enriched 3,3-disubstituted 3-chlorooxindoles. This research is crucial in creating compounds with specific chiral properties, which have significant applications in pharmaceutical development (Artur Noole et al., 2012).

Antimicrobial and Anti-Algal Activities

Yang et al. (2014) discovered that indole derivatives, including 6-chloroindole, significantly inhibited bacterial growth and interfered with the formation of bacterial biofilm. This suggests the potential use of 6-Chlorooxindole in developing new antifouling agents and antimicrobial substances (Cuiyun Yang et al., 2014).

Safety And Hazards

6-Chlorooxindole is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing its dust, fume, gas, mist, or vapors. Protective gloves and eye protection should be worn when handling this compound .

properties

IUPAC Name

6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENVPIZOTHULGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353003
Record name 6-Chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorooxindole

CAS RN

56341-37-8
Record name 6-Chlorooxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,3-dihydroindol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Indol-2-one, 6-chloro-1,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an analogous manner 4- and 6-fluoro- and bromooxindoles are prepared, as well as 7-fluorooxindole, 7-bromooxindole, 7-methyloxindole, 4,6-difluorooxindole, 4,7-dichlorooxindole, 5,7-difluorooxindole, 5-n-butyl-7-fluorooxindole, 7-cyclohexyloxindole and 7-cyclopropyloxindole.
[Compound]
Name
4- and 6-fluoro- and bromooxindoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-cyclopropyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
5-n-butyl-7-fluorooxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
7-cyclohexyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

Reaction of 36.2 g of 6-chloroisatin with hydrazine hydrate followed by sodium ethoxide in ethanol, substantially according to C above, afforded 14.2 g of 6-chloro-2-oxindole, m.p. 196°-198° C.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A reactor is loaded with 131 g (0.57 mol) of 6-chloro-5-(2-chloro-ethyl)-1,3-dihydro-indol-2-one, 125 g (0.57 mol) of piperazinyl benzoisothiazole, 260 ml of dimethylsulfoxide, 26 ml of water and 4.3 g (0.0285 mols) of NaI. The reaction mixture is added with 103 g (0.969 mol) of Na2CO3, with stirring under nitrogen atmosphere. The resulting mixture is heated to about 115-125° C. in 1 h and kept at said temperature under stirring for approx. 1 hr 45 min, then cooled and slowly added in about 25 min with isopropyl alcohol (650 ml), at a temperature of about 110° C., then slowly cooled at 25° C. The filtrate and the precipitate are washed with isopropyl alcohol (2×130 ml) to obtain 310 g of 5-(2-(4-benzo[d]isothiazol-3-yl) piperazin-1-yl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base, as a crystalline solid. The resulting product is placed in a 3 L beaker with 1500 ml of purified water, and 150 ml of 32% HCl are dropped therein with stirring. The reaction mixture is kept under stirring for 10 min, filtered, washed with purified water (2×500), dried to give 260 g of 5-(2-(4-benzo[d]isothiazol-3-yl) piperazin-1-yl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride, as a crystalline solid.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorooxindole
Reactant of Route 2
6-Chlorooxindole
Reactant of Route 3
6-Chlorooxindole
Reactant of Route 4
6-Chlorooxindole
Reactant of Route 5
6-Chlorooxindole
Reactant of Route 6
6-Chlorooxindole

Citations

For This Compound
82
Citations
DV Nadkarni, JF Hallissey - Organic Process Research & …, 2008 - ACS Publications
… Starting material 6-chlorooxindole was purchased from Aldrich and other commercial suppliers. Proton NMR spectra were recorded at 400 MHz with solvent as an internal standard. …
Number of citations: 17 pubs.acs.org
M Khan, M Yousaf, A Wadood, M Junaid… - Bioorganic & Medicinal …, 2014 - Elsevier
… A series of 6-chloro-3-oxindole derivatives 1–25 were synthesized in high yields by the reaction of 6-chlorooxindole with different aromatic aldehydes in the presence of piperidine. All …
Number of citations: 52 www.sciencedirect.com
ST Colgan, GR Haggan, RH Reed - Journal of pharmaceutical and …, 1996 - Elsevier
… The lowest precision measured was for the 6-chlorooxindole peak (12% RSD), but this still would easily allow the differentiation of 0.1 and 0.2% levels of this impurity, and thus, the …
Number of citations: 13 www.sciencedirect.com
C Yang, Y Yu, W Sun, C Xia - Marine pollution bulletin, 2014 - Elsevier
… It was observed that indole, 5-bromoindole, 6-chloroindole and 6-chlorooxindole significantly inhibited the biofilm formation and the inhibitory rates were correspondingly 94.5%, 50.6%, …
Number of citations: 34 www.sciencedirect.com
ST Colgan, EB Pollard - Journal of chromatographic science, 1991 - academic.oup.com
… all compounds with the exception of 5- and 6chlorooxindole were as follows: Column, Nova-… Under these conditions, 5- and 6-chlorooxindole eluted as a single peak at 29 min. Isatin …
Number of citations: 8 academic.oup.com
M Khan, M Yousaf, A Wadood… - Letters in Drug …, 2018 - ingentaconnect.com
… 6-Chloro-3-oxindole derivatives 1-15 were synthesized from 6-chlorooxindole by refluxing with different aromatic aldehydes in ethanol in the presence of piperidine in high yields. …
Number of citations: 1 www.ingentaconnect.com
HR Howard, KD Shenk, TA Smolarek… - Journal of Labelled …, 1994 - Wiley Online Library
… Incorporation of 1% into the ethylene portion of the molecule was achieved via the Friedel-Crafts acylation of 6-chlorooxindole with [2-14C] chloroacetyl chloride, followed by …
GM Popowicz, A Czarna, S Wolf, K Wang, W Wang… - Cell cycle, 2010 - Taylor & Francis
… (C) the MI-63-analog inhibitor binds to MDM2 also by nesting the chlorophenyl substructure of the 6-chlorooxindole into the trp23 subpocket. the Leu26 subpocket is filled by the 2-fluoro…
Number of citations: 275 www.tandfonline.com
Z Zhang, Q Ding, JJ Liu, J Zhang, N Jiang… - Bioorganic & medicinal …, 2014 - Elsevier
… -2-fluorophenyl in 2 with 6-chlorooxindole led to enhanced cellular potency … 6-chlorooxindole and protein backbone. Mono-fluoro substitution on the 4- or 5-position of 6-chlorooxindole …
Number of citations: 58 www.sciencedirect.com
CJA Ribeiro, JD Amaral, CMP Rodrigues, R Moreira… - …, 2016 - pubs.rsc.org
… All derivatives with 5-chloro and 6-chlorooxindole moieties were more potent than their unsubstituted oxindole equivalent (1a–g). Introduction of a second chloro at R 2 maintained or …
Number of citations: 24 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.